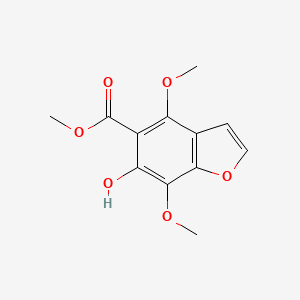
5-phenyl-N,N-di(propan-2-yl)phosphinin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diisopropyl-5-phenylphosphinin-3-amine typically involves the reaction of diisopropylamine with a suitable phosphinine precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods
Industrial production of N,N-Diisopropyl-5-phenylphosphinin-3-amine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
N,N-Diisopropyl-5-phenylphosphinin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and solvents like ethanol or acetonitrile.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted phosphinines .
科学的研究の応用
N,N-Diisopropyl-5-phenylphosphinin-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other phosphinine derivatives.
作用機序
The mechanism of action of N,N-Diisopropyl-5-phenylphosphinin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes, which can then participate in various catalytic processes. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
類似化合物との比較
Similar Compounds
- N,N-Diisopropyl-5-methylphosphinin-3-amine
- N,N-Diisopropyl-5-ethylphosphinin-3-amine
- N,N-Diisopropyl-5-benzylphosphinin-3-amine
Uniqueness
N,N-Diisopropyl-5-phenylphosphinin-3-amine is unique due to its phenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific ligand characteristics and reactivity profiles .
特性
CAS番号 |
89337-58-6 |
|---|---|
分子式 |
C17H22NP |
分子量 |
271.34 g/mol |
IUPAC名 |
5-phenyl-N,N-di(propan-2-yl)phosphinin-3-amine |
InChI |
InChI=1S/C17H22NP/c1-13(2)18(14(3)4)17-10-16(11-19-12-17)15-8-6-5-7-9-15/h5-14H,1-4H3 |
InChIキー |
JMKJGBMBYXFNOB-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C1=CP=CC(=C1)C2=CC=CC=C2)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Methyl 2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B12916564.png)
![4-(Chloromethyl)hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B12916566.png)

![7-Benzylidene-5-methyl-3-phenyl-2-propyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine phosphate](/img/structure/B12916584.png)

![2-Amino-6-[2-(3,4-dichlorophenyl)ethyl]pyrimidin-4(1h)-one](/img/structure/B12916593.png)


